molecular formula C10H12BrN B11879792 (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11879792
M. Wt: 226.11 g/mol
InChI Key: DCNGCEYJTBUHJS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is a chiral aminoindane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a bromo substituent and a methyl group on the indane scaffold, which is a privileged structure in drug discovery known for its presence in bioactive molecules . The stereospecific (R)-configuration is critical for research into enantiomerically pure compounds, particularly for probing structure-activity relationships and developing selective therapeutics. Aminoindanes are recognized for their ability to interact with monoaminergic systems in the central nervous system, and related analogs have been investigated as serotonin releasing agents and re-uptake inhibitors with potential neuroprotective and antipsychotic properties . The bromine atom at the 4-position offers a versatile handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable chiral building block for the synthesis of more complex molecules, potentially for central nervous system (CNS) drug development . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m1/s1

InChI Key

DCNGCEYJTBUHJS-SECBINFHSA-N

Isomeric SMILES

CC1=C2[C@@H](CCC2=C(C=C1)Br)N

Canonical SMILES

CC1=C2C(CCC2=C(C=C1)Br)N

Origin of Product

United States

Biological Activity

(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that has garnered interest in various fields of biological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN, with a molecular weight of 226.11 g/mol. The compound features a bromine atom at the 4-position and a methyl group at the 7-position of the indene structure, which is a bicyclic system consisting of a five-membered ring fused to a six-membered ring.

PropertyValue
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
IUPAC Name(1R)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
InChI KeyDCNGCEYJTBUHJS-VIFPVBQESA-N

Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This activity is potentially linked to its interaction with serotonin receptors, which play a crucial role in mood regulation.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties . Its structural characteristics may help mitigate oxidative stress and neuroinflammation, making it a candidate for further investigation in the context of neurodegenerative diseases .

Potential Anticancer Properties

Some studies suggest that compounds with similar structures have anticancer activities . These effects are believed to arise from the inhibition of tumor growth and the induction of apoptosis in cancer cells. This warrants further exploration into its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity and selectivity towards these targets, potentially modulating various physiological pathways through inhibition or activation mechanisms.

Synthesis Methods

The synthesis of (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amines typically involves:

  • Bromination : The starting material undergoes bromination using bromine or N-bromosuccinimide (NBS) in dichloromethane.
  • Chiral Resolution : The racemic mixture is resolved using chiral acids or chromatography techniques to isolate the (R)-enantiomer .

Case Studies and Research Findings

Recent literature highlights various studies focusing on the biological activity of compounds related to (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amines:

  • Antidepressant Studies : Research conducted by Kolanos et al. indicates that related compounds exhibit significant potency as reuptake inhibitors for monoamine transporters, suggesting similar potential for (R)-4-Bromo derivatives .
  • Neuroprotective Research : Investigations into structural analogs have shown promising results in protecting neuronal cells from damage induced by oxidative stress .
  • Anticancer Activity : Studies involving structurally similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis, warranting further exploration into the anticancer potential of (R)-4-Bromo derivatives.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4th position undergoes SNAr reactions under basic conditions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldReference
MethoxylationNaOMe, DMF, 80°C, 6 hrs(R)-4-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-amine78%
AminationNH3 (aq.), CuI, 100°C, 12 hrs(R)-4-Amino-7-methyl-2,3-dihydro-1H-inden-1-amine65%
HydroxylationNaOH (50%), EtOH, reflux(R)-4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-1-amine82%

Mechanistic Insight : The electron-withdrawing amine group at position 1 activates the aromatic ring for SNAr, facilitating bromide displacement with soft nucleophiles (e.g., methoxide, ammonia).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Reaction TypeCatalytic SystemProductYieldReference
Suzuki CouplingPd(PPh3)4, K2CO3, DME, 90°C(R)-4-Aryl-7-methyl-2,3-dihydro-1H-inden-1-amine70–85%
Buchwald–HartwigPd2(dba)3, Xantphos, Cs2CO3(R)-4-(N-aryl)-7-methyl-2,3-dihydro-1H-inden-1-amine60%

Key Applications :

  • Synthesis of biaryl derivatives for pharmaceutical intermediates .

  • Functionalization for bioactive molecule development (e.g., dopamine receptor ligands) .

Reduction and Oxidation

The amine group and bicyclic structure enable redox transformations:

Reaction TypeReagents/ConditionsProductYieldReference
Amine OxidationKMnO4, H2O, 25°C(R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one88%
Ring HydrogenationH2, Pd/C, EtOH, 50 psi(R)-4-Bromo-7-methyl-1-aminotetralin92%

Stereochemical Retention : Hydrogenation preserves the (R)-configuration due to steric hindrance from the methyl group .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane.

  • Storage : Stable under inert gas at −20°C for >12 months.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The table below summarizes key structural features, molecular properties, and biological activities of (R)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine and its analogs:

Compound Name Substituents Molecular Formula CAS Number Biological Activity/Use Key References
This compound 4-Br, 7-Me, (R)-configuration C₁₀H₁₂BrN Not provided Inferred CNS modulation potential
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride 4-Br, (S)-configuration C₉H₁₀BrN·HCl 1307873-37-5 Unspecified research chemical
7-Bromo-2,3-dihydro-1H-inden-1-amine 7-Br C₉H₁₀BrN 1071449-08-5 Intermediate in opioid agonists
(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride 6-Br, (R)-configuration C₉H₁₁BrClN 1466429-22-0 Experimental neuropharmacology
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-amine 5-Br, 7-F, 4-NH₂ C₉H₉BrFN 2260959-53-1 Unspecified bioactivity
Indatraline 3-(3,4-diCl-Ph), N-Me, (1R,3S) C₁₆H₁₄Cl₂N Not provided Potent monoamine reuptake inhibitor
Key Observations:
  • Substituent Position : The position of bromine significantly impacts biological activity. For example, 7-bromo derivatives (e.g., 7-bromo-2,3-dihydro-1H-inden-1-amine) are intermediates in mu-opioid receptor agonists , whereas 4-bromo derivatives like the target compound may influence CNS target selectivity.
  • Stereochemistry : The (R)-configuration in the target compound and (R)-6-bromo analogs (e.g., CAS 1466429-22-0) highlights enantioselective interactions with biological targets, as seen in opioid receptor binding .
  • Functional Groups : Addition of electron-withdrawing groups (e.g., fluorine in 5-bromo-7-fluoro analogs) may enhance metabolic stability or binding affinity .

Pharmacological and Functional Comparisons

Central Nervous System (CNS) Activity
  • Aminoindane Scaffold: Compounds like indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) demonstrate potent inhibition of dopamine, serotonin, and norepinephrine reuptake, with effects comparable to cocaine but longer-lasting . The target compound’s methyl and bromine substituents may similarly modulate monoamine transporter affinity.
  • Stereochemical Influence : The (R)-enantiomer of 2,3-dihydro-1H-inden-1-amine derivatives is critical in opioid agonists (e.g., SHR9352), where stereochemistry dictates G protein-biased mu-opioid receptor activation .
Antioxidant and Antimicrobial Activity
  • Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine with halogen substituents (e.g., 4-fluoro-phenyl) exhibit notable antioxidant activity in DPPH and ABTS assays .

Preparation Methods

Key Steps:

  • Oxime Formation : React 4-bromo-7-methyl-2,3-dihydro-1H-indan-1-one with hydroxylamine hydrochloride in ethanol under alkaline conditions.

  • Catalytic Hydrogenation : Reduce the oxime to the amine using alumino nickel (Raney Ni) in ethanol at elevated temperatures.

  • Chiral Resolution : Resolve the racemic mixture using chiral acids (e.g., tartaric acid) to isolate the (R)-enantiomer.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Source
Oxime FormationHydroxylamine HCl, ethanol, NaOH, reflux85–90>95
HydrogenationAlumino nickel, ethanol, 50–55°C62–78>98
Chiral ResolutionL-(+)-Tartaric acid, recrystallization44–48>99

Mechanistic Insight : The oxime intermediate undergoes hydrogenolysis to form the amine, with Raney Ni facilitating C=N bond cleavage. Chiral resolution exploits differences in solubility between diastereomeric salts.

Enantioselective Catalytic Reduction

This approach employs chiral catalysts to directly reduce a ketone precursor to the (R)-amine, bypassing racemic resolution.

Key Steps:

  • Ketone Synthesis : Brominate 7-methyl-2,3-dihydro-1H-indan-1-one at the 4-position using KNO₃/H₂SO₄.

  • Asymmetric Reduction : Reduce the brominated ketone using (R)-CBS oxazaborolidine catalyst with BH₃·THF.

Table 2: Enantioselective Reduction Parameters

PrecursorCatalystSolventTemperatureYield (%)ee (%)Source
4-Bromo-7-methyl-2,3-dihydro-1H-indan-1-one(R)-CBS catalystCH₂Cl₂−20°C75–8289–92

Advantages : High enantiomeric excess (ee) achieved without chromatographic resolution. The CBS catalyst enables predictable stereochemical outcomes via oxazaborolidine-mediated reduction.

Bromination Followed by Amination

This route prioritizes introducing the bromine substituent early in the synthesis.

Key Steps:

  • Bromination : Treat 7-methyl-2,3-dihydro-1H-indan-1-one with N-bromosuccinimide (NBS) in dichloromethane.

  • Amination : Convert the brominated ketone to the amine via reductive amination with ammonium acetate and NaBH₃CN.

Table 3: Bromination and Amination Efficiency

StepReagentsSolventTimeYield (%)Purity (%)Source
BrominationNBS, AIBN, CH₂Cl₂12 hrs68–72>95
AminationNH₄OAc, NaBH₃CN, MeOH6 hrs55–60>90

Challenges : Amination of brominated ketones may require careful control of reaction conditions to avoid over-reduction or side reactions.

Chiral Pool Synthesis

This method leverages chiral starting materials to construct the (R)-amine directly.

Key Steps:

  • Chiral Ketone Synthesis : Derive 4-bromo-7-methyl-2,3-dihydro-1H-indan-1-one from a chiral indene precursor.

  • Reductive Amination : Use NH₃ and NaBH₄ to introduce the amine group while retaining stereochemistry.

Limitations : Requires access to enantiopure starting materials, which may limit scalability.

Industrial-Scale Process Optimization

A streamlined approach for large-scale production, as described in patents, combines sequential reactions without isolation of intermediates.

Key Features:

  • One-Pot Synthesis : Oxime formation, hydrogenation, and salt formation occur in a single reactor.

  • Purification : Direct recrystallization of the hydrochloride salt yields >95% purity.

Table 4: Industrial-Scale Reaction Metrics

StepReagentsTimeYield (%)Waste GenerationSource
Oxime FormationHydroxylamine HCl, NaOH40 min85Low
HydrogenationAlumino nickel8 hrs78Moderate

Cost Advantages : Minimizes solvent usage and intermediate storage, critical for commercial viability.

Analytical Validation

Ensuring enantiopurity and structural integrity is vital.

Techniques Employed:

  • Chiral HPLC : Columns like Chiralpak IA resolve enantiomers with >99% efficiency.

  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis.

  • NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., δ 2.3 ppm for methyl group).

Table 5: Analytical Data for (R)-Enantiomer

PropertyValueMethodSource
Optical Rotation[α]²⁵D = +24.5° (c=1.0, MeOH)Polarimetry
ee (%)>99Chiral HPLC
Molecular FormulaC₁₀H₁₂BrNHRMS

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesCost
Reductive AminationHigh yield, scalableRequires racemic resolutionModerate
Enantioselective ReductionHigh ee, no resolution neededExpensive catalystsHigh
Bromination + AminationFlexible substrate scopeLower purityLow
Chiral PoolDirect enantiomer accessLimited precursor availabilityHigh
Industrial ProcessWaste minimizationComplex equipmentModerate

Q & A

Q. What are the established synthetic routes for (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine?

The compound can be synthesized via multi-step protocols. For example, a 5-step reaction starting from 4-bromo-2,3-dihydro-1H-inden-1-one (or derivatives) has been reported, involving reductive amination or enantioselective catalytic methods to introduce the amine group. Yields typically range from 14% to 23% for similar dihydro-inden-amine derivatives, with purification via crystallization or chromatography . Key intermediates, such as 4-bromo-7-methyl-1-oxo-2,3-dihydro-1H-indene, may require functionalization under controlled conditions (e.g., Grignard reactions or bromination) .

Q. How is the enantiomeric purity of this compound validated?

Chiral HPLC or SFC (supercritical fluid chromatography) is recommended, using columns like Chiralpak IA/IB. Comparison with known enantiomers (e.g., (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, CAS 1307873-37-5) can confirm retention times and optical rotation values. Absolute configuration is often verified via X-ray crystallography .

Q. What analytical techniques are used for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and methyl group positions). For example, the methyl group at C7 typically appears as a singlet near δ 2.3 ppm, while aromatic protons show splitting due to bromine’s deshielding effect .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% is standard for research-grade material) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Q. What safety precautions are critical when handling this compound?

Follow protocols for halogenated amines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Emergency measures for spills include neutralization with sodium bicarbonate and adsorption with vermiculite .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst Screening : Enantioselective catalysts (e.g., Rhodium-BINAP complexes) may improve stereochemical control during reductive amination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates in halogenation steps, while methanol/water mixtures improve crystallization .
  • Temperature Control : Low temperatures (–40°C) reduce side reactions during bromine substitution .

Q. How to resolve contradictions in NMR data for diastereomeric byproducts?

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., rotamers) by analyzing signal splitting at different temperatures.
  • 2D NMR (COSY, NOESY) : Map coupling networks to distinguish between regioisomers or stereoisomers. For example, NOE correlations between the C1 amine and C7 methyl group confirm the (R)-configuration .
  • Isolation via Prep-TLC : Separate diastereomers and analyze individually to assign peaks unambiguously .

Q. What strategies address crystallization challenges during X-ray structure determination?

  • Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) for slow vapor diffusion.
  • Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands to model twinning, particularly for crystals with pseudo-merohedral symmetry .
  • Low-Temperature Data Collection : Mitigate thermal motion artifacts by cooling crystals to 100 K .

Q. How to validate the compound’s bioactivity in receptor-binding assays?

  • Radioligand Displacement : Use tritiated analogs (e.g., ³H-labeled inden-amine derivatives) in competition assays with target receptors (e.g., GPCRs).
  • Docking Studies : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding modes, guided by the compound’s X-ray structure .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines to assess agonism/antagonism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.